molecular formula C10H12ClNS B1149142 2-(Benzo[b]thiophen-2-yl)ethanamine CAS No. 126312-03-6

2-(Benzo[b]thiophen-2-yl)ethanamine

Cat. No. B1149142
CAS RN: 126312-03-6
M. Wt: 213.72698
InChI Key:
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Description

2-(Benzo[b]thiophen-2-yl)ethanamine is an aromatic amine . It has been used in the formation of piperazine-2,6-dione derivatives through microwave-induced condensation with iminodiacetic acid .


Synthesis Analysis

The synthesis of 2-(Benzo[b]thiophen-2-yl)ethanamine involves Pd-catalyzed coupling reactions like the Sonogashira coupling reaction . Terminal alkynes play a critical role in this reaction .


Molecular Structure Analysis

The molecular structure of 2-(Benzo[b]thiophen-2-yl)ethanamine has been characterized by multinuclear NMR spectroscopy and elemental analysis . The solid-state structure was determined by single-crystal X-ray diffraction .


Chemical Reactions Analysis

2-(Benzo[b]thiophen-2-yl)ethanamine undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives . It has also been used in Sonogashira coupling reactions with different iodoaryl compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Benzo[b]thiophen-2-yl)ethanamine have been characterized by multinuclear NMR spectroscopy and elemental analysis .

Scientific Research Applications

Antimicrobial Properties

Benzothiophene derivatives, including 2-(Benzo[b]thiophen-2-yl)ethanamine, have been found to possess significant antimicrobial properties . For instance, 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene (12E) has shown high antibacterial activity against S. aureus .

Antifungal Applications

Certain benzothiophene derivatives have been identified as potential antifungal agents against current fungal diseases . This suggests that 2-(Benzo[b]thiophen-2-yl)ethanamine could also have potential antifungal applications.

Antioxidant Capacities

Benzothiophene derivatives have also demonstrated high antioxidant capacities . For example, 3-(1H-indole-2-yl)-2-(thiophen-2-yl)benzo[b]thiophene (16) and 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene (12E) showed antioxidant capacities surpassing the universally accepted reference of trolox .

Corrosion Inhibitors

Thiophene derivatives, including 2-(Benzo[b]thiophen-2-yl)ethanamine, are utilized in industrial chemistry and material science as corrosion inhibitors . They can help protect metals and other materials from degradation caused by exposure to environmental factors.

Organic Semiconductors

Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . These semiconductors are used in various electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Photophysical Applications

The planarities of the aryl groups appended to the o-carborane in o-carboranyl compounds, such as 2-(Benzo[b]thiophen-2-yl)ethanamine, decisively affect the efficiency of radiative decay based on intermolecular charge transfer . This property can be exploited in photophysical applications.

Safety and Hazards

While specific safety and hazard information for 2-(Benzo[b]thiophen-2-yl)ethanamine was not found in the papers retrieved, it is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar compounds .

Future Directions

2-(Benzo[b]thiophen-2-yl)ethanamine and its derivatives could be further explored for their potential as biologically active compounds . They could also be used in the synthesis of new terminal alkynes, which are important for the preparation of organic compounds .

properties

IUPAC Name

2-(1-benzothiophen-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXDPBZCQSWJEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzo[b]thiophen-2-yl)ethanamine

CAS RN

126312-03-6
Record name 2-(1-benzothiophen-2-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Using analogous reaction conditions and workup as described in Example 1, step 2, 2-(2-nitro-vinyl)-benzo[b]thiophene (I-9a: 2.1 g, 0.010 mol) in dry THF (30 mL) was reacted with LAH (0.81 g, 0.021 mol) in dry THF (20 mL) to afford 1.6 g of the product (87.91% yield).
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.81 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
87.91%

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